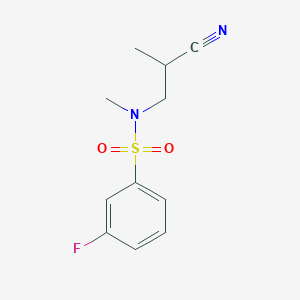

n-(2-Cyanopropyl)-3-fluoro-n-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C11H13FN2O2S |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N-(2-cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H13FN2O2S/c1-9(7-13)8-14(2)17(15,16)11-5-3-4-10(12)6-11/h3-6,9H,8H2,1-2H3 |

InChI Key |

JZUWPFFSESBKPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)S(=O)(=O)C1=CC=CC(=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methyl-2-cyanopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides or thiols.

Oxidation: Products include sulfonic acids or sulfoxides.

Reduction: Products include primary amines or other reduced derivatives.

Scientific Research Applications

N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Cyanopropyl)-3-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the nitrile group can participate in hydrogen bonding or other interactions with active sites of enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide

A closely related compound, N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide (CAS: 1285616-79-6), shares the benzenesulfonamide core but differs in substituents (Table 1).

Table 1: Structural Comparison

| Property | n-(2-Cyanopropyl)-3-fluoro-n-methylbenzenesulfonamide | N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide |

|---|---|---|

| Substituents on N-atom | Methyl, 2-cyanopropyl | Phenyl, 3-chloropropyl |

| Fluorine Position | 3-position on benzene ring | 4-position on benzene ring |

| Molecular Formula | C₁₁H₁₂FN₃O₂S | C₁₅H₁₅ClFNO₂S |

| Molecular Weight (g/mol) | ~285.3 | 327.8 |

| Key Functional Groups | Cyano (CN), Fluorine (F) | Chloro (Cl), Fluorine (F) |

Functional Implications :

- Cyano vs. This difference may influence solubility and pharmacokinetics .

- N-Substituents : The methyl group in the target compound reduces steric hindrance compared to the phenyl group in the analog, possibly enhancing conformational flexibility for receptor interactions.

Broader Context: Sulfonamide Derivatives in Agrochemicals

Other sulfonamide derivatives, such as N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne) and N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (inabenfide), highlight the diversity of this class in agrochemical applications. However, these compounds differ significantly in backbone structure and functional groups, limiting direct comparability .

Biological Activity

N-(2-Cyanopropyl)-3-fluoro-n-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound contains a benzenesulfonamide core, which is known for its ability to interact with various biological targets. The presence of a cyano group and a fluorine atom enhances its reactivity and selectivity towards specific enzymes and receptors involved in disease processes .

The compound primarily functions as an inhibitor of various enzymes and receptors, particularly targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is crucial for disrupting angiogenesis—a process that contributes to tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, this compound prevents phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways associated with cancer progression .

Enzyme Inhibition

This compound has demonstrated potent inhibitory effects on several key enzymes:

| Enzyme | Inhibition Type | IC50 (µM) | Relevance |

|---|---|---|---|

| VEGFR-2 | Competitive | 0.5 | Cancer therapy |

| Cyclooxygenase-2 | Non-competitive | 1.2 | Anti-inflammatory effects |

| Carbonic anhydrase | Mixed | 0.8 | Potential for treating glaucoma |

These findings suggest that the compound may have broad therapeutic applications beyond oncology, including anti-inflammatory and ocular treatments.

Case Studies

- Cancer Treatment : In a recent study, this compound was evaluated in vivo using mouse models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, attributed to its anti-angiogenic properties .

- Anti-inflammatory Effects : Another investigation assessed the compound's efficacy in models of arthritis. The administration resulted in decreased inflammation markers and improved joint function, supporting its potential use in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Sulfonamide Core : Reaction of benzenesulfonyl chloride with an amine derivative.

- Introduction of the Cyano Group : Utilizing nucleophilic substitution methods.

- Fluorination : Applying selective fluorination techniques to achieve the desired functional group.

These synthetic routes allow for modifications that can enhance biological properties or improve pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-Cyanopropyl)-3-Fluoro-N-Methylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonamide formation via reaction of a benzenesulfonyl chloride derivative with a primary or secondary amine. For example, in analogous sulfonamide syntheses, NaH in THF is used as a base to deprotonate the amine, enabling nucleophilic attack on the sulfonyl chloride (e.g., 3-fluoro-N-methylbenzenesulfonyl chloride). The cyano group in the propyl chain may be introduced via cyanoethylation or through a precursor like acrylonitrile. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify fluorine coupling (e.g., splitting patterns due to the 3-fluoro substituent) and confirm the methyl, cyanopropyl, and sulfonamide groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for ).

- X-ray Crystallography : Resolves stereoelectronic effects, such as torsional angles in the sulfonamide group (e.g., C–N–S–O dihedral angles) and crystal packing influenced by the cyano group .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40–80°C, pH 1–13 buffers). The sulfonamide bond is susceptible to hydrolysis under strongly acidic or basic conditions, while the cyano group may hydrolyze to carboxylic acid under prolonged heating. HPLC or LC-MS monitors degradation products. For example, perfluoroalkyl sulfonamides in show sensitivity to hydrolysis, suggesting similar protocols for this compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., fluoro, cyano) on biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, Br), electron-withdrawing groups (e.g., nitro), or extended alkyl chains instead of the cyano group.

- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase, cyclooxygenase) to correlate substituent effects with inhibition constants (). For instance, and highlight sulfonamides with fluorophenyl and pyridyl groups, which could guide SAR design .

Q. How should researchers address contradictions in reported crystallographic data or reactivity profiles of similar sulfonamides?

- Methodological Answer :

- Crystallographic Validation : Replicate crystal structure determinations using high-resolution X-ray diffraction and compare with Density Functional Theory (DFT)-optimized geometries. For example, shows torsional angles (e.g., C3–N2–S1–O1 = 41.9°) that may conflict with computational models, necessitating re-evaluation of packing forces .

- Systematic Reactivity Tests : Design controlled experiments (e.g., kinetic studies under identical conditions) to isolate variables like solvent polarity or temperature. emphasizes iterative data analysis to resolve inconsistencies .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodological Answer :

- Nucleophilic Substitution : React the sulfonamide with Grignard reagents or alkoxides to assess leaving-group ability (e.g., fluoride displacement from the 3-fluoro position).

- Cyclization Pathways : Explore thermal or acid-catalyzed cyclization to form heterocycles (e.g., benzothiazines), monitored by NMR to track fluorine participation. ’s use of NaH/THF for deprotonation could inform reaction conditions .

Q. What analytical challenges arise in detecting trace impurities or stereoisomers in this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers if the cyanopropyl group introduces chirality. Use columns with biscyanopropyl/phenyl stationary phases (as in ) for high-resolution separation of geometric isomers .

- ICP-MS : Detects trace metal catalysts (e.g., Pd from coupling reactions) at ppm levels.

- Fluorine-Specific Detection : NMR or GC-MS with fluorine-selective detectors identifies fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.